1,2-Dimethylanthracene
CAS No.: 29063-00-1
Cat. No.: VC15786992
Molecular Formula: C16H14
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29063-00-1 |
|---|---|
| Molecular Formula | C16H14 |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 1,2-dimethylanthracene |
| Standard InChI | InChI=1S/C16H14/c1-11-7-8-15-9-13-5-3-4-6-14(13)10-16(15)12(11)2/h3-10H,1-2H3 |
| Standard InChI Key | PLPFBVXTEJUIIT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=CC3=CC=CC=C3C=C2C=C1)C |
Introduction
Chemical Identity and Structural Features
Basic Chemical Properties
1,2-Dimethylanthracene is characterized by its planar anthracene backbone, modified by two methyl groups at positions 1 and 2. The compound’s density is , and it has a boiling point of at standard atmospheric pressure . Its flash point, , indicates moderate flammability, necessitating careful handling in laboratory settings . Unlike simpler anthracene derivatives, the methyl substituents introduce steric effects that influence molecular packing and reactivity.
Table 1: Key Physicochemical Properties of 1,2-Dimethylanthracene
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 206.28 g/mol |
| Density | |
| Boiling Point | |
| Flash Point |
Synthesis and Manufacturing Approaches
Direct Alkylation Strategies
The synthesis of 1,2-dimethylanthracene typically involves Friedel-Crafts alkylation or methylation of anthracene precursors. A patent describing the synthesis of 9,10-dimethylanthracene (CN105385719A) highlights the use of anthraquinone reduction and subsequent alkylation, though positional isomerism presents challenges . For 1,2-dimethylanthracene, regioselective methylation requires careful control of reaction conditions to avoid competing substitutions at more reactive positions (e.g., 9,10-positions).
Catalytic and Solvent Considerations
Palladium-catalyzed cross-coupling reactions have emerged as viable methods for introducing methyl groups to aromatic systems. For example, Suzuki-Miyaura coupling using methylboronic acids could theoretically yield 1,2-dimethylanthracene, though no specific studies are documented in the reviewed literature. Solvent choice (e.g., toluene, DMF) and temperature gradients are critical for minimizing side products .
Comparative Analysis with Related Compounds
1,2-Dimethylanthracene vs. 9,10-Dimethylanthracene
The positional isomerism between 1,2- and 9,10-dimethylanthracene results in divergent properties. The 9,10-isomer, studied extensively in photoluminescent materials, exhibits enhanced planarity and conjugation, leading to higher quantum yields . In contrast, the 1,2-isomer’s steric hindrance may reduce crystallinity but improve solubility in nonpolar solvents .
Table 2: Comparative Properties of Anthracene Derivatives
| Compound | Boiling Point (°C) | Density (g/cm³) | Key Applications |
|---|---|---|---|
| 1,2-Dimethylanthracene | 374.0 ± 12.0 | 1.1 ± 0.1 | Organic semiconductors |
| 9,10-Dimethylanthracene | 382.5 ± 10.0 | 1.2 ± 0.1 | Luminescent materials |
| Anthracene-1,2-diol | Decomposes | 1.3 ± 0.1 | Antioxidant research |
Functional Derivatives: Anthraquinones and Diols
1,2-Dimethylanthraquinone (CAS 3285-98-1), an oxidized derivative of 1,2-dimethylanthracene, serves as a precursor in dye synthesis and catalytic processes . Its ketone groups enhance electron deficiency, making it suitable for redox applications. Conversely, anthracene-1,2-diol (CAS 577-95-7) demonstrates antioxidant potential due to its phenolic hydroxyl groups .
Applications in Materials Science and Chemistry
Organic Electronics
Anthracene derivatives are pivotal in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). While 1,2-dimethylanthracene’s applications remain underexplored, its structural analogs show promise as charge-transport layers due to balanced hole/electron mobility .
Catalysis and Synthetic Intermediates
The methyl groups in 1,2-dimethylanthracene can act as directing groups in catalytic C–H functionalization reactions, enabling the synthesis of complex PAH architectures. Its potential as a ligand in transition metal complexes warrants further investigation.
Future Research Directions
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Synthetic Optimization: Developing regioselective methods to improve 1,2-dimethylanthracene yields.
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Electrochemical Studies: Profiling redox behavior for energy storage applications.
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Toxicological Profiling: Assessing chronic exposure risks and environmental persistence.
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